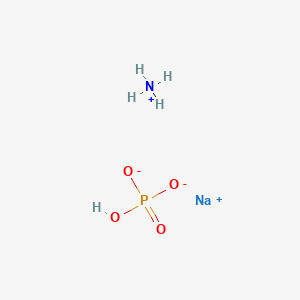
Lead-207
Descripción general
Descripción
Lead-207, also known as this compound, is a stable isotope of lead. It is one of the four naturally occurring isotopes of lead, the others being Lead-204, Lead-206, and Lead-208. This compound is formed through the radioactive decay of uranium-235 and is commonly found in nature. It has a mass number of 207, which means it contains 82 protons and 125 neutrons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead-207 can be produced synthetically through the neutron irradiation of bismuth-209. This process involves bombarding bismuth-209 with neutrons, which results in the formation of this compound through a series of nuclear reactions. The reaction conditions typically involve high neutron flux and controlled temperature to ensure the desired isotope is produced .
Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct of the extraction and refinement of lead ores. The isotopic composition of lead in these ores is analyzed, and this compound is separated using techniques such as mass spectrometry and chemical separation. This isotope is also produced in nuclear reactors as a result of the fission of uranium and thorium .
Análisis De Reacciones Químicas
Types of Reactions: Lead-207, like other lead isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form lead oxides (e.g., lead(II) oxide) using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: this compound can be reduced from its oxide form to metallic lead using reducing agents like carbon or hydrogen gas.
Major Products: The major products formed from these reactions include lead oxides, lead halides, and metallic lead. These products are used in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
Lead-207 has numerous applications in scientific research:
Geochronology: this compound is used in uranium-lead dating to determine the age of rocks and minerals.
Environmental Studies: this compound is used to trace the sources of lead pollution in the environment.
Biomedical Research: this compound is used in medical research to study the effects of lead exposure on human health.
Nuclear Physics: this compound is used as a target material in nuclear physics experiments to study nuclear reactions and properties.
Mecanismo De Acción
The mechanism by which Lead-207 exerts its effects depends on the specific application. In geochronology, the decay of uranium-235 to this compound is used to date geological samples. In environmental studies, the isotopic composition of this compound helps trace pollution sources. In biomedical research, this compound is used to study lead metabolism and toxicity in biological systems. The molecular targets and pathways involved vary depending on the context of the research .
Comparación Con Compuestos Similares
Lead-204: A stable isotope of lead with a mass number of 204.
Lead-206: A stable isotope of lead with a mass number of 206.
Lead-208: The heaviest stable isotope of lead with a mass number of 208.
Uniqueness of Lead-207: this compound is unique due to its formation from the decay of uranium-235, making it valuable in geochronology and environmental studies. Its stable nature and specific isotopic properties make it a useful tool in tracing lead pollution and studying nuclear reactions .
Propiedades
IUPAC Name |
lead-207 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABPQHHGFIMREM-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[207Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161589 | |
| Record name | Lead, isotope of mass 207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.97590 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14119-29-0 | |
| Record name | Lead, isotope of mass 207 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014119290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead, isotope of mass 207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Lead-207 in Nuclear Magnetic Resonance (NMR) spectroscopy?
A1: this compound, with a spin quantum number of ½, is an NMR-active nucleus. This property makes it a valuable tool in studying the structure and dynamics of lead-containing compounds. [, , , , , ] For example, researchers have used this compound NMR to investigate the structure of hexaorganyldiplumbanes [] and the complexation of lead by carboxylic and aminocarboxylic acids. []
Q2: How sensitive is this compound NMR to changes in the chemical environment?
A2: this compound chemical shifts are highly sensitive to changes in the chemical environment, exhibiting a sensitivity approximately three times greater than that observed for Tin-119 in analogous compounds. [] This heightened sensitivity allows for a more detailed analysis of structural variations and bonding characteristics in lead compounds.
Q3: How do this compound chemical shifts vary with coordination number?
A3: Studies utilizing this compound NMR have shown that the chemical shift of this compound is influenced by the coordination number of the lead atom. Generally, five-coordinate lead species exhibit a higher degree of shielding for the this compound nucleus compared to their four-coordinate counterparts. []
Q4: What spectroscopic techniques, other than NMR, are useful for studying this compound compounds?
A4: Apart from NMR, other spectroscopic techniques such as Infrared (IR) and Raman spectroscopy have been employed to analyze the structure of this compound containing compounds. For example, these techniques were used in conjunction with this compound NMR to characterize hexamethyldilead. []
Q5: What challenges are associated with this compound NMR at low magnetic field strengths?
A6: While this compound NMR spectroscopy is feasible at lower magnetic field strengths, obtaining solid-state spectra can be challenging. Despite this, researchers have successfully acquired solid-state spectra for compounds like lead nitrate, lead chloride, and methylammonium lead chloride perovskite. []
Q6: Can this compound NMR be used to study biological systems?
A7: Yes, this compound NMR has shown potential as a probe for studying calcium-binding proteins. This is due to the ability of lead to substitute for calcium in these proteins. []
Q7: How is the isotopic composition of this compound used in environmental science?
A8: The distinct isotopic ratios of lead isotopes, including this compound, are utilized to trace the origin and historical trends of lead pollution. For instance, analysis of peat bog samples revealed an increase in lead deposition linked to human activities like mining and smelting, identifiable by changes in lead isotope ratios, including Lead-206/Lead-207. []
Q8: How can this compound isotope ratios be used to understand lead exposure in humans?
A9: Stable lead isotope ratios, such as Lead-206/Lead-204 and this compound/Lead-206, are employed to differentiate lead sources in biological samples. This is particularly useful for studying lead exposure and mobilization from bone. Analysis of blood and urine samples during and after pregnancy indicated no preferential partitioning of endogenous lead into plasma. [, ] In another study, researchers analyzed blood samples from Eastern European immigrants in Australia and found that a significant portion of lead in their blood originated from long-term tissue stores, highlighting the importance of considering internal lead sources in exposure assessments. []
Q9: Can this compound isotopic analysis be used to trace the geographical origin of materials?
A10: Yes, the analysis of this compound isotopic ratios, along with other lead isotopes, can help pinpoint the geographical source of lead in archaeological artifacts and geological samples. This technique has been used to identify the likely origins of galena (lead sulfide) found at prehistoric Indian sites in Ontario, Canada. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















